molecular formula C12H21NO4 B2354448 tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate CAS No. 2174007-89-5

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate

Cat. No.: B2354448
CAS No.: 2174007-89-5
M. Wt: 243.303
InChI Key: OYVPBXQCMHWRMT-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group and a hydroxymethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable bicyclic alcohol derivative under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bicyclic structure provides stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the stability provided by its bicyclic structure, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-12-4-11(5-12,7-14)8-16-12/h14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPBXQCMHWRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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